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Compound of Interest

Compound Name: 6-ROX hydrochloride

Cat. No.: B15554228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-ROX hydrochloride as a

fluorescent acceptor in Förster Resonance Energy Transfer (FRET) imaging assays. This

document outlines the fundamental principles of FRET, the spectral properties of 6-ROX,

detailed protocols for biomolecule labeling and purification, and a step-by-step guide to

performing and analyzing FRET imaging experiments.

Introduction to FRET and 6-ROX Hydrochloride
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism

occurring between two fluorophores, a donor and an acceptor, when they are in close proximity

(typically 1-10 nm).[1][2] The efficiency of FRET is highly sensitive to the distance between the

donor and acceptor, making it a powerful tool for studying molecular interactions,

conformational changes in proteins, and enzymatic activities.[3]

6-ROX (6-Carboxy-X-rhodamine) is a bright, photostable rhodamine dye with a long emission

wavelength, making it an excellent acceptor for various FRET donors, such as fluorescein

(FAM).[4][5] For covalent labeling of biomolecules like proteins and nucleic acids, 6-ROX is

typically used in its amine-reactive succinimidyl ester (SE) form (6-ROX, SE).[6] 6-ROX
hydrochloride is the salt form of the carboxylic acid dye.

Key Features of 6-ROX as a FRET Acceptor:
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Bright and Photostable: Provides strong and stable fluorescence signals.[6]

Long Emission Wavelength: Minimizes spectral overlap with cellular autofluorescence.

Suitable for Amine Labeling: The succinimidyl ester derivative reacts efficiently with primary

amines on proteins and other biomolecules.[6]

Data Presentation: Properties of 6-ROX and a
Common FRET Pair
The following tables summarize the key spectral and physical properties of 6-ROX and provide

theoretical FRET pair characteristics with Fluorescein (FAM) as a donor.

Parameter 6-ROX Hydrochloride Reference

CAS Number 1689512-96-6 [4][7]

Molecular Formula C₃₃H₃₁ClN₂O₅ [4]

Molecular Weight 571.06 g/mol [4]

Excitation Maximum (λex) ~575-578 nm [6]

Emission Maximum (λem) ~595-600 nm [6]

Appearance Brown to black solid [8]
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FRET Pair Parameter
FAM (Donor) - 6-ROX
(Acceptor)

Reference

Donor Excitation Max ~495 nm

Donor Emission Max ~520 nm

Acceptor Excitation Max ~575 nm [6]

Acceptor Emission Max ~600 nm [6]

Förster Distance (R₀) ~50-60 Å (estimated) [9]

Spectral Overlap (J(λ))

Significant overlap between

FAM emission and 6-ROX

excitation

Typical FRET Efficiency (E) 10-60% (distance-dependent)

Experimental Protocols
Protocol for Labeling Proteins with 6-ROX Succinimidyl
Ester
This protocol describes the covalent labeling of a protein with 6-ROX, SE at primary amine

groups (e.g., lysine residues or the N-terminus).

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

6-ROX, SE (succinimidyl ester)

Anhydrous dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4215735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2706461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Protein Preparation:

Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris or glycine).

6-ROX, SE Stock Solution Preparation:

Immediately before use, dissolve 6-ROX, SE in anhydrous DMSO to a concentration of 10

mg/mL. Vortex briefly to ensure complete dissolution.

Labeling Reaction:

Calculate the molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a

good starting point.

While gently vortexing the protein solution, add the calculated volume of the 6-ROX, SE

stock solution dropwise.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to a final concentration of 100-150 mM

to stop the labeling reaction by reacting with any unreacted dye.

Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein:

Separate the labeled protein from the unreacted dye and quenching solution using a size-

exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g.,

PBS).

Collect the fractions containing the labeled protein, which will be visibly colored and will

elute in the void volume.
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Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified labeled protein at 280 nm (for protein

concentration) and at the excitation maximum of 6-ROX (~578 nm).

Calculate the protein concentration and the concentration of the dye to determine the

average number of dye molecules per protein.

Protocol for Sensitized Emission FRET Imaging in Live
Cells
This protocol outlines the steps for acquiring and analyzing FRET data using the sensitized

emission method, which measures the increase in acceptor fluorescence due to energy

transfer from the donor.

Materials:

Live cells co-expressing donor- and acceptor-labeled proteins (or a FRET biosensor)

Fluorescence microscope equipped with appropriate filter sets for the donor (e.g., FAM) and

acceptor (6-ROX).

Image analysis software (e.g., ImageJ/Fiji)

Filter Sets Required:

Donor Channel: Excitation filter for donor, Emission filter for donor.

Acceptor Channel: Excitation filter for acceptor, Emission filter for acceptor.

FRET Channel: Excitation filter for donor, Emission filter for acceptor.

Procedure:

Sample Preparation:

Prepare three types of samples for calibration and the experiment:
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Cells expressing only the donor-labeled protein.

Cells expressing only the acceptor-labeled protein (6-ROX).

Cells co-expressing both donor- and acceptor-labeled proteins (the FRET sample).

Image Acquisition:

For each sample type, acquire three images using the same acquisition settings (exposure

time, gain, etc.):

Donor Image: Excite with the donor excitation wavelength and collect emission through

the donor emission filter.

Acceptor Image: Excite with the acceptor excitation wavelength and collect emission

through the acceptor emission filter.

FRET Image (Uncorrected): Excite with the donor excitation wavelength and collect

emission through the acceptor emission filter.

Image Analysis and FRET Calculation:

Background Subtraction: Subtract the background fluorescence from all acquired images.

Correction for Spectral Bleed-through:

Donor Bleed-through: Use the "donor-only" sample to determine the percentage of

donor emission that "leaks" into the FRET channel.

Acceptor Cross-excitation: Use the "acceptor-only" sample to determine the amount of

acceptor fluorescence that is directly excited by the donor excitation wavelength.

Calculate Corrected FRET (FRETc): FRETc = (FRET Image) - (Donor Bleed-through

Correction) - (Acceptor Cross-excitation Correction)

Calculate Normalized FRET (NFRET): To account for variations in fluorophore

concentration, normalize the corrected FRET signal. A common method is to normalize to
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the donor and acceptor concentrations: NFRET = FRETc / √((Donor Image) × (Acceptor

Image))

Visualizations
Signaling Pathway Diagram
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Caption: GPCR activation monitored by FRET between a donor-labeled receptor and a 6-ROX-

labeled G-protein.
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Caption: A generalized workflow for a FRET imaging experiment using 6-ROX as the acceptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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